N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been found to have a wide range of applications due to their physiologically active properties .
Synthesis Analysis
Oxadiazoles are typically synthesized through the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The oxadiazole molecule is composed of a five-membered heterocyclic ring, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows for two substituents in the oxadiazole ring, which can cause differences in their properties due to variations in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles typically involve the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential drug candidates for the treatment of Alzheimer’s disease as acetylcholinesterase inhibitors .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can inhibit the enzyme’s activity, which is beneficial in the treatment of Alzheimer’s disease .
Biochemical Pathways
It is known that inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The compound’s ic50 values observed for in-vitro anti-cancer activities were 1126 µg/ml and 1267 µg/ml, against the MCF-7 and KB cell lines respectively . This suggests that the compound has a certain degree of bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole motif have shown significant acetylcholinesterase inhibitory activity , which can lead to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission .
Zukünftige Richtungen
Oxadiazoles, including “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide”, have potential for a wide range of applications due to their physiologically active properties . Future research may focus on exploring these properties further and developing new methods of synthesizing complex structures containing oxadiazole rings .
Biochemische Analyse
Biochemical Properties
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The oxadiazole ring in the compound is known to interact with human carbonic anhydrase isoforms, which are enzymes involved in the reversible hydration of carbon dioxide . This interaction can lead to the inhibition of these enzymes, which is relevant in the context of cancer therapy. Additionally, the compound may interact with peroxisome proliferator-activated receptor α and δ (PPARα/δ), which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways related to metabolism and disease.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PPARα/δ can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting cellular lipid levels and energy homeostasis . Additionally, the inhibition of carbonic anhydrase isoforms by the compound can impact cellular pH regulation and ion transport, which are critical for maintaining cellular function and homeostasis . These effects suggest that the compound can modulate key cellular processes, making it a valuable tool for studying cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The oxadiazole ring in the compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes such as carbonic anhydrase . This binding leads to the inhibition of enzyme activity, which can result in downstream effects on cellular processes. Additionally, the compound’s interaction with PPARα/δ involves binding to the ligand-binding domain of these nuclear receptors, leading to changes in gene expression . These molecular interactions underpin the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in various solvents and under different conditions can influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as modulation of lipid metabolism and inhibition of carbonic anhydrase activity . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular homeostasis . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications and safety assessment in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and carbon dioxide hydration. The compound’s interaction with PPARα/δ can influence metabolic flux and metabolite levels by regulating the expression of genes involved in lipid metabolism . Additionally, the inhibition of carbonic anhydrase by the compound can affect the metabolic pathway of carbon dioxide hydration, leading to changes in cellular pH and ion transport . These interactions highlight the compound’s role in modulating key metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by binding to plasma proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments, impacting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with nuclear receptors such as PPARα/δ suggests its localization within the nucleus, where it can modulate gene expression . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZRPIDCJFQHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.